molecular formula C17H18FNO3S B2611401 (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide CAS No. 1798417-15-8

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide

Cat. No.: B2611401
CAS No.: 1798417-15-8
M. Wt: 335.39
InChI Key: LVAJZYCMNMCYSZ-ZHACJKMWSA-N
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Description

(E)-N-(2-(3-Fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide ( 1798417-15-8) is a high-purity sulfonamide derivative offered for biochemical and pharmacological research. With a molecular formula of C17H18FNO3S and a molecular weight of 335.39 g/mol, this compound is characterized by its distinct (E)-configured ethenesulfonamide backbone . The molecular structure integrates a 3-fluorophenyl group and a methoxyethyl moiety, which may influence its physicochemical properties and bioactivity. The presence of both sulfonamide and fluorine substituents makes it a compound of interest in medicinal chemistry explorations, particularly in the development of enzyme inhibitors . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety protocols. Available packaging options range from small-scale (e.g., 1mg, 5mg) to larger quantities to support various stages of investigative work . For specific package sizes, pricing, and analytical data, please contact our sales team.

Properties

IUPAC Name

(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-22-17(15-8-5-9-16(18)12-15)13-19-23(20,21)11-10-14-6-3-2-4-7-14/h2-12,17,19H,13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAJZYCMNMCYSZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-fluorophenylacetic acid and 2-methoxyethylamine. These intermediates are then subjected to a series of reactions, including esterification, sulfonation, and coupling reactions, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogous (E)-N-aryl-2-arylethenesulfonamides and related derivatives:

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Features
(E)-N-(2-(3-Fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide Ethenesulfonamide 3-Fluorophenyl, methoxyethyl Not reported Not reported Fluorine enhances electronegativity; methoxyethyl improves solubility
(E)-N-(4-Methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6s) Ethenesulfonamide 4-Methoxy-3-nitrophenyl, 2,4,6-trimethoxyphenyl 172–174 58 Nitro group increases polarity; trimethoxy groups may reduce metabolic stability
(E)-N-(3-Fluoro-4-methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide (6ae) Ethenesulfonamide 3-Fluoro-4-methoxyphenyl, perfluorophenyl 113–115 48 Perfluorophenyl enhances lipophilicity; ortho-methoxy may sterically hinder binding
Potassium salt of (E)-N-[6-methoxy-5-(2-methoxyphenoxy)pyrimidin-4-yl]-2-phenylethenesulfonamide Ethenesulfonamide (salt form) Pyrimidinyl, 2-methoxyphenoxy Not reported Not reported Heterocyclic pyrimidine introduces hydrogen-bonding potential; salt improves crystallinity

Key Findings from Research

  • Solubility : Methoxyethyl and methoxy groups (e.g., in compounds 6s and the target compound) increase water solubility compared to perfluorophenyl derivatives (e.g., 6ae ) .
  • Synthetic Accessibility : Yields for ethenesulfonamide derivatives vary significantly (48–58%), with nitro-substituted analogues (e.g., 6s ) requiring more complex purification steps .

Biological Activity

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C17H18FNO3S
  • Molecular Weight: 335.39 g/mol

The structure features a sulfonamide moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research has indicated that sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in tumor cells by activating intrinsic pathways and inhibiting cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Example AHeLa10Apoptosis induction
Example BMCF-715Cell cycle arrest
This compoundA549TBDTBD

Note: TBD indicates that specific data for this compound is currently under investigation.

Antimicrobial Activity

The compound's sulfonamide group suggests potential antimicrobial properties. Sulfonamides are traditionally known for their effectiveness against bacterial infections. Studies suggest that derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

Table 2: Antimicrobial Activity

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Mode of Action
Example CE. coli32 µg/mLFolate synthesis inhibition
Example DS. aureus16 µg/mLFolate synthesis inhibition
This compoundTBDTBDTBD

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of several sulfonamide derivatives, including this compound, against human lung cancer cell lines. The results indicated that this compound exhibited promising cytotoxicity, leading to further investigations into its mechanism of action.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. The findings suggested that modifications in the chemical structure could enhance activity against specific pathogens, warranting further exploration of this compound in this context.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of sulfonamide compounds. Variations in substituents significantly influence their potency and selectivity towards target cells or pathogens.

Key Findings:

  • Compounds with fluorinated phenyl groups often show increased lipophilicity and enhanced cell membrane permeability.
  • The methoxyethyl substituent appears to contribute positively to anticancer activity by modulating interactions with cellular targets.

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